(1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24BrN5O and its molecular weight is 454.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(o-tolyl)piperazin-1-yl)methanone is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
The compound's molecular formula is C15H18BrN5O, with a molecular weight of approximately 360.24 g/mol. It contains a triazole ring, a brominated phenyl group, and a piperazine moiety, which are known to influence its biological interactions.
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole ring can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The piperazine moiety may enhance binding affinity to specific receptors, influencing signaling pathways involved in various physiological processes.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
Studies have shown that derivatives of triazoles possess antimicrobial properties. The compound may inhibit the growth of various bacterial strains and fungi through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Triazole derivatives are widely studied for their anticancer properties. Preliminary data suggest that this compound may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress.
Neuropharmacological Effects
The piperazine component is associated with neuropharmacological activities. Compounds containing piperazine have been investigated for their potential in treating neurological disorders, including anxiety and depression.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Antibacterial Activity : A study reported that related triazole compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Anticancer Activity : Research on triazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. For instance, compounds with similar structures exhibited IC50 values in the low micromolar range against breast cancer cell lines .
- Neuropharmacological Studies : The piperazine derivatives have been shown to exhibit anxiolytic effects in animal models, suggesting potential therapeutic applications for anxiety disorders .
Data Table: Biological Activities Comparison
Properties
IUPAC Name |
[1-(4-bromo-3-methylphenyl)-5-methyltriazol-4-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN5O/c1-15-6-4-5-7-20(15)26-10-12-27(13-11-26)22(29)21-17(3)28(25-24-21)18-8-9-19(23)16(2)14-18/h4-9,14H,10-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHMRBOJDLXDBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)Br)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.